

Anhydrous Calcium Chlorite: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium chlorite*

Cat. No.: *B078650*

[Get Quote](#)

An in-depth examination of the physicochemical properties, structural characteristics, and reactive nature of anhydrous **calcium chlorite** ($\text{Ca}(\text{ClO}_2)_2$), prepared for researchers, scientists, and professionals in drug development.

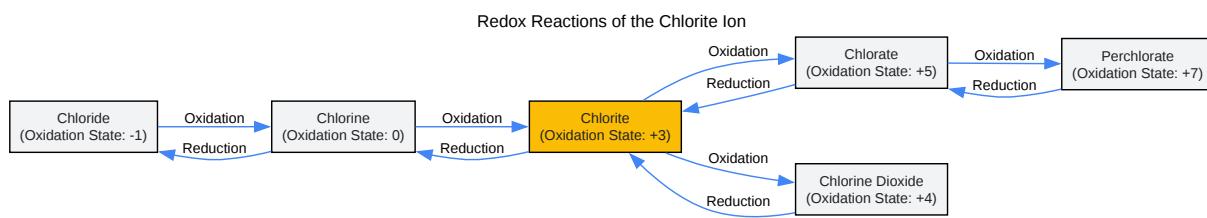
Introduction

Anhydrous **calcium chlorite**, with the chemical formula $\text{Ca}(\text{ClO}_2)_2$, is a notable inorganic compound due to its strong oxidizing potential. While less common in literature than its counterparts, calcium chloride and calcium hypochlorite, a thorough understanding of its properties is crucial for its safe handling, storage, and application in various chemical syntheses and research contexts. This guide provides a comprehensive overview of the known physical and chemical properties of anhydrous **calcium chlorite**, with a focus on its crystal structure, reactivity, and synthetic methodology.

Physical Properties

Anhydrous **calcium chlorite** is a white, granular solid.^[1] Due to the limited availability of extensive experimental data in publicly accessible literature, a comprehensive quantitative summary of its physical properties is challenging to compile. The following table summarizes the key known physical characteristics.

Property	Value	Source
Molecular Formula	$\text{Ca}(\text{ClO}_2)_2$	[2]
Molecular Weight	174.98 g/mol	[3]
Appearance	White granular solid	[1]
Crystal System	Orthorhombic	[2] [3]
Space Group	Ccca (Ccce)	[2] [3]


Chemical Properties

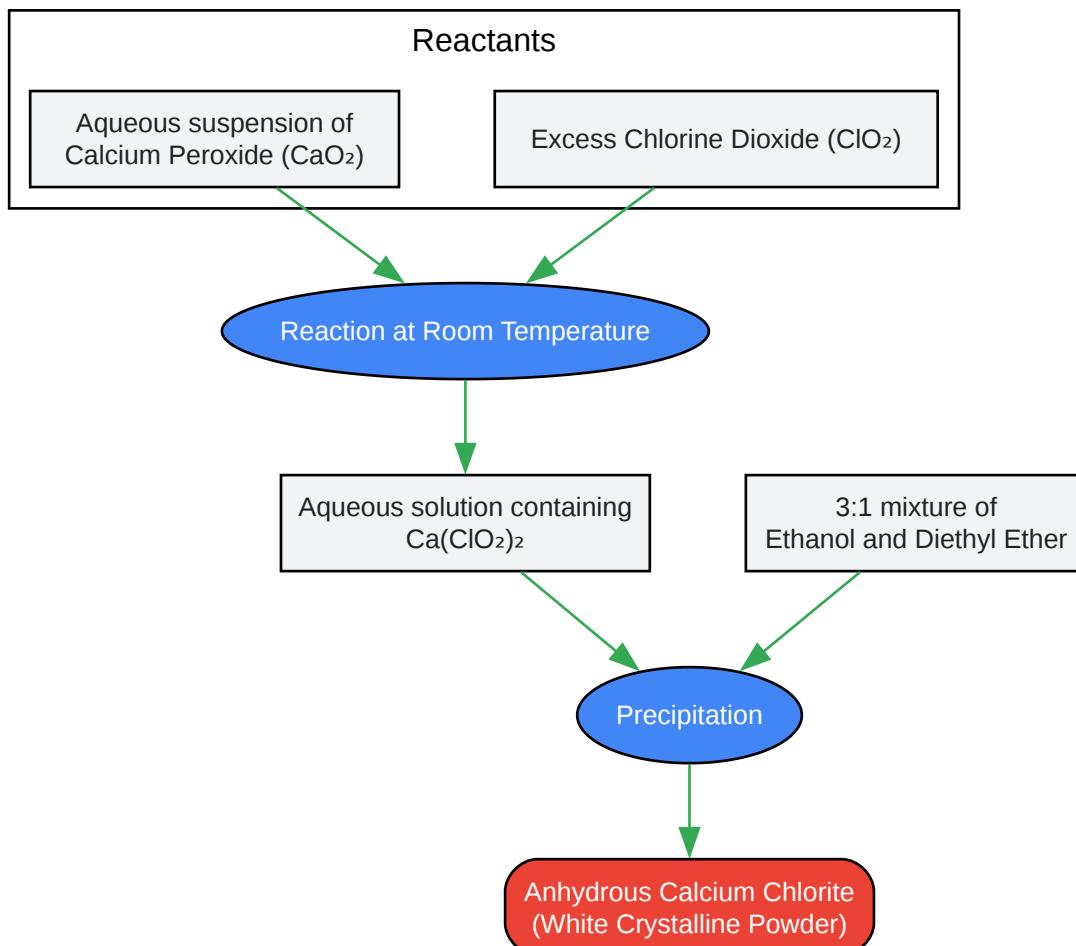
Anhydrous **calcium chlorite** is a potent oxidizing agent and exhibits vigorous reactivity under specific conditions. Its chemical behavior is largely dictated by the chlorite ion (ClO_2^-).

Property	Description	Source
Reactivity with Water	Decomposes in water to produce calcium hydroxide and chlorine dioxide, which is an explosive oxidizing gas.	[1]
Oxidizing Nature	Strong oxidizing agent that can accelerate the burning of combustible materials.	[1]
Incompatibilities	Ignites on contact with potassium thiocyanate. Reacts with chlorine to yield explosive chlorine dioxide gas. Reaction with ammonia produces shock-sensitive ammonium chlorite.	[1]
Thermal Stability	Prolonged exposure to fire or heat may lead to an explosion and the rupturing of containers.	[1]

Redox Reactions

The chlorite ion in **calcium chlorite** can undergo both oxidation and reduction, making it a versatile redox agent. The following diagram illustrates the key redox transformations of the chlorite ion.

[Click to download full resolution via product page](#)


Caption: Redox pathways of the chlorite ion.

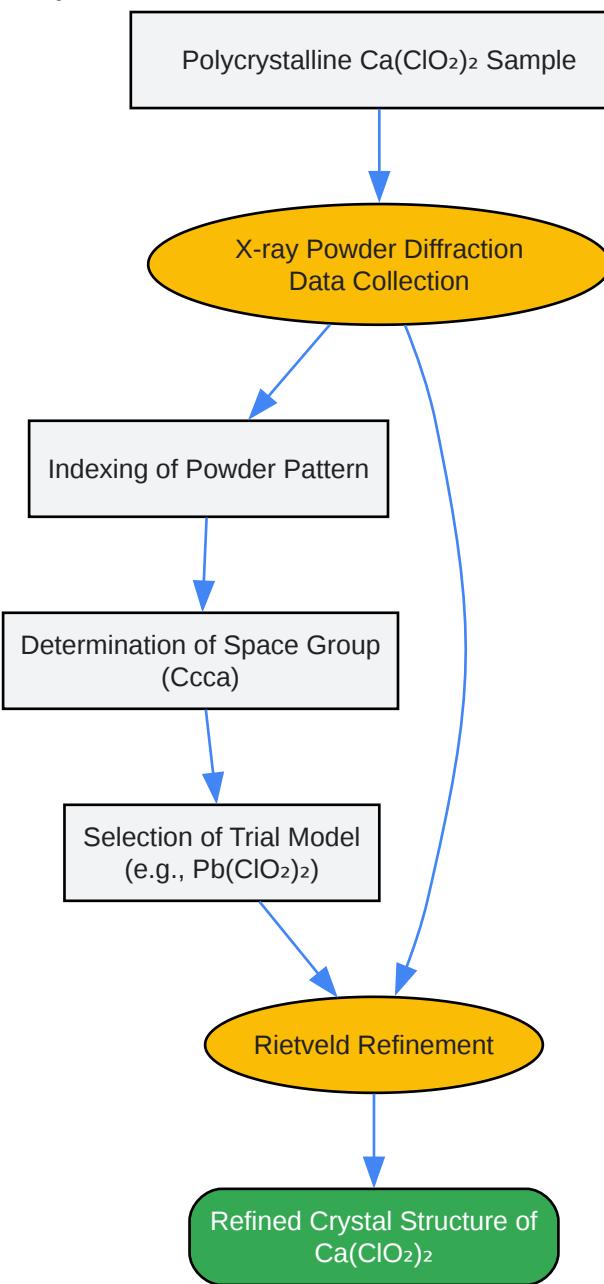
Experimental Protocols

Synthesis of Anhydrous Calcium Chlorite

A documented method for the synthesis of polycrystalline anhydrous **calcium chlorite** involves the reaction of an aqueous suspension of calcium peroxide with an excess of chlorine dioxide. The product is then precipitated from the solution by the addition of a 3:1 mixture of ethanol and diethyl ether, resulting in a white crystalline powder.[3]

Synthesis of Anhydrous Calcium Chlorite

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of anhydrous **calcium chlorite**.

Crystal Structure Determination by X-ray Powder Diffraction

The crystal structure of anhydrous **calcium chlorite** has been determined using the Rietveld refinement method on X-ray powder diffraction data. This technique involves the analysis of the diffraction pattern of a polycrystalline sample to elucidate its crystal structure.

Experimental Workflow for Crystal Structure Determination:

Crystal Structure Determination Workflow

[Click to download full resolution via product page](#)

Caption: X-ray diffraction analysis workflow.

Crystallographic Data: The crystal structure of anhydrous **calcium chlorite** is orthorhombic, with the space group Ccca.[2][3] The unit cell parameters are:

- $a = 5.7434(7) \text{ \AA}$

- $b = 12.6002(9) \text{ \AA}$
- $c = 5.7405(7) \text{ \AA}$
- Volume = $415.43(8) \text{ \AA}^3$
- $Z = 4$

The structure consists of layers of calcium cations coordinated by chlorite anions, with the oxygen atoms forming almost ideal square antiprisms.^{[2][3]} Each chlorite anion bridges four calcium cations.^[2] Anhydrous **calcium chlorite** is isostructural with strontium chlorite ($\text{Sr}(\text{ClO}_2)_2$) and lead chlorite ($\text{Pb}(\text{ClO}_2)_2$).^{[2][3]}

Handling and Storage

Given its strong oxidizing nature and reactivity with moisture, anhydrous **calcium chlorite** must be handled with extreme care.

- Storage: Store in a cool, dry, well-ventilated area away from combustible materials, acids, and sources of heat. Containers should be tightly sealed to prevent contact with moisture.
- Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Avoid generating dust. In case of a spill, do not use combustible materials like paper or cloth for cleanup.

Conclusion

Anhydrous **calcium chlorite** is a highly reactive inorganic compound with a well-defined crystal structure. While comprehensive quantitative data on its physical and chemical properties are not widely available, its identity as a strong oxidizing agent that reacts vigorously with water and other substances is well-established. The information provided in this guide, based on the available scientific literature, serves as a foundational resource for professionals working with or researching this compound. Further experimental investigation is warranted to fully characterize its physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com](https://www.byjus.com) [byjus.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Anhydrous Calcium Chlorite: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078650#physical-and-chemical-properties-of-anhydrous-calcium-chlorite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

